molecular formula C6H6LiO B1600954 Lithium phenoxide CAS No. 555-24-8

Lithium phenoxide

Cat. No.: B1600954
CAS No.: 555-24-8
M. Wt: 101.1 g/mol
InChI Key: WAVGXIXQMBSEMK-UHFFFAOYSA-N
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Description

Lithium phenoxide, also known as phenol lithium salt, is an organolithium compound with the chemical formula C6H5OLi. It is commonly used in organic synthesis and serves as a reagent in various chemical reactions. The compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Lithium Phenoxide, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK-3β) . GSK-3β is known to play a crucial role in various cellular processes, including the regulation of gene transcription and synaptic plasticity .

Mode of Action

This compound exerts its effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, it has been shown to inhibit the activity of GSK-3β, a key enzyme in several cellular processes . This inhibition is thought to occur through competition with magnesium ions, which are necessary for the activation of GSK-3β .

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways is the dopamine pathway, where lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . Another pathway affected by lithium is the glutamate pathway. Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Pharmacokinetics

Lithium compounds are generally known to be absorbed rapidly and almost completely after oral administration . The half-life of lithium in the human body is approximately 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective effects, potentially slowing down the progression of neurodegenerative diseases . It also has effects on neurotransmission, affecting both excitatory and inhibitory neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of lithium in the environment can affect its bioavailability and toxicity . Furthermore, the pH of the environment can influence the absorption and distribution of lithium in the body . Therefore, careful consideration of these factors is crucial when using this compound.

Biochemical Analysis

Biochemical Properties

Lithium phenoxide plays a significant role in biochemical reactions, particularly in the Kolbe-Schmitt reaction, where it is used to synthesize salicylic acid . In this reaction, this compound interacts with carbon dioxide to form salicylic acid, a precursor for aspirin. The compound also interacts with various enzymes and proteins, influencing their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of glycogen synthase kinase-3 (GSK-3), a key enzyme in cell signaling pathways . By inhibiting GSK-3, this compound can alter gene expression and promote neuroprotective effects. Additionally, this compound has been shown to affect the inositol signaling pathway, which is crucial for cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, in the Kolbe-Schmitt reaction, this compound binds to carbon dioxide, facilitating its conversion to salicylic acid . Additionally, this compound can inhibit the activity of GSK-3 by binding to its active site, thereby modulating downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects, promoting cell survival and function . At high doses, the compound can exhibit toxic effects, leading to adverse outcomes such as cell death and impaired cellular function . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, beyond which toxic effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways influenced by this compound is the inositol signaling pathway, where it inhibits the activity of inositol monophosphatase, leading to altered levels of inositol phosphates . This inhibition affects various cellular processes, including cell signaling and metabolism. Additionally, this compound can modulate the activity of enzymes involved in glucose metabolism, further influencing cellular metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via sodium myo-inositol transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by its interaction with binding proteins that regulate its transport and storage .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific subcellular compartments. For instance, this compound can be directed to the nucleus, where it can influence gene expression by interacting with transcription factors . Additionally, its localization to mitochondria can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium phenoxide can be prepared by reacting phenol with lithium metal in an aprotic solvent such as toluene. The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation. The mixture is heated under reflux with stirring for an extended period, usually around 36 hours. The resulting this compound is then isolated by removing the solvent under reduced pressure and washing the residue with hexane .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity phenol and lithium metal, and the reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The product is then purified and concentrated to the desired specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form quinones. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form phenol using reducing agents like lithium aluminum hydride.

    Substitution: this compound is highly reactive towards electrophilic aromatic substitution reactions. It can react with various electrophiles to form substituted phenols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Phenol.

    Substitution: Substituted phenols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Lithium phenoxide is typically utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique properties stem from the small ionic radius of lithium, which allows for effective interactions with electrophiles, making it more reactive than sodium or potassium phenoxide counterparts.

Mechanism of Action:

  • Target Action: Competes for sites specific to other cations such as sodium and magnesium.
  • Biochemical Pathways: Influences neurotransmitter pathways, particularly dopamine, which can have implications in neuroprotection and mood stabilization.

Scientific Research Applications

This compound finds applications in several domains:

  • Organic Synthesis:
    • Acts as a catalyst in various reactions, enabling the formation of complex organic molecules.
    • Used in nucleophilic aromatic substitution reactions due to its high reactivity.
  • Pharmaceuticals:
    • Integral in synthesizing biologically active compounds, including drugs used for treating mood disorders and neurodegenerative diseases.
  • Electrochemical Applications:
    • Demonstrated efficacy as a phase-transfer catalyst in lithium-oxygen batteries, enhancing discharge mechanisms and overall battery performance .
    • Studies indicate that this compound can improve the efficiency of ammonia synthesis processes by stabilizing electrode deposits .
  • Materials Science:
    • Employed in producing advanced materials such as polymers and resins, contributing to the development of high-performance materials used in various industries.

Case Studies

Case Study 1: Neuroprotective Properties
A study highlighted the neuroprotective effects of lithium compounds, where this compound showed potential in reducing apoptosis in neuronal cells. This suggests its possible role in therapies for neurodegenerative conditions.

Case Study 2: Electrochemical Performance
Research comparing this compound with other proton shuttles in electrochemical cells revealed that it led to more stable electrode deposits and improved efficiency during ammonia synthesis. The findings underscore its importance in advancing electrochemical technologies .

Comparison with Similar Compounds

    Sodium phenoxide: Similar to lithium phenoxide but uses sodium instead of lithium. It is less reactive due to the larger ionic radius of sodium.

    Potassium phenoxide: Another similar compound with potassium. It is even less reactive than sodium phenoxide due to the larger size of potassium ions.

Uniqueness of this compound: this compound is unique due to its high reactivity and ability to form strong bonds with electrophiles. The small ionic radius of lithium allows for closer interaction with the aromatic ring, making it more effective in nucleophilic aromatic substitution reactions compared to its sodium and potassium counterparts .

Biological Activity

Lithium phenoxide, a compound formed from lithium and phenol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound (C₆H₅LiO) is an organometallic compound characterized by the presence of a lithium ion bonded to a phenoxide group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological applications. The compound is notable for its high reactivity and ability to act as a catalyst in several reactions.

Mechanisms of Biological Activity

1. Neuroprotective Effects:
Lithium compounds have been extensively studied for their neuroprotective properties, particularly in the treatment of mood disorders such as bipolar disorder. This compound may exhibit similar properties due to its lithium content, which has been associated with mood stabilization and neuroprotection through mechanisms such as:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Lithium is known to inhibit GSK-3, an enzyme involved in various cellular processes including neuronal survival.
  • Modulation of Neurotransmitter Systems: Lithium influences neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

2. Catalytic Activity:
this compound has been shown to function as a catalyst in various organic reactions. For instance, it catalyzes the addition of propylene oxide to phenol, facilitating the formation of valuable chemical intermediates. The reaction mechanism involves the formation of a transition state that lowers the activation energy required for the reaction to proceed .

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

  • Ammonia Synthesis: this compound has been utilized in lithium-mediated nitrogen reduction reactions (Li-NRR), demonstrating effectiveness in synthesizing ammonia under ambient conditions. This process showcases its potential application in sustainable chemistry .
  • Proton Shuttle Mechanism: Research indicates that this compound can act as a proton shuttle during electrochemical processes, enhancing Faradaic efficiency in ammonia production compared to traditional methods using phenol alone . This property could be pivotal for developing more efficient electrochemical systems.

Case Studies

Case Study 1: Neuroprotective Properties
A study examining the effects of lithium on neuronal health found that lithium compounds can significantly reduce apoptosis (programmed cell death) in neuronal cells. The study suggested that this compound might share these protective effects due to its structural similarities with other lithium compounds .

Case Study 2: Electrochemical Applications
In a comparative analysis of this compound and other proton shuttles in electrochemical cells, researchers found that this compound led to more stable electrode deposits and improved overall efficiency during ammonia synthesis. This study emphasized the importance of this compound in advancing electrochemical technologies .

Data Tables

Property This compound Phenol
Molecular Weight106.11 g/mol94.11 g/mol
SolubilitySoluble in organic solventsSoluble in water
Catalytic ActivityHighModerate
Neuroprotective PotentialYesLimited

Properties

CAS No.

555-24-8

Molecular Formula

C6H6LiO

Molecular Weight

101.1 g/mol

IUPAC Name

lithium;phenoxide

InChI

InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

WAVGXIXQMBSEMK-UHFFFAOYSA-N

SMILES

[Li+].C1=CC=C(C=C1)[O-]

Canonical SMILES

[Li].C1=CC=C(C=C1)O

Key on ui other cas no.

555-24-8

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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